molecular formula C16H18N2O3S B11273462 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide

2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11273462
M. Wt: 318.4 g/mol
InChI Key: BWGGMGAVEUKMRE-UHFFFAOYSA-N
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Description

2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiophen-2-ylmethylamine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide apart from similar compounds is its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethoxy]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C16H18N2O3S/c1-12-4-6-13(7-5-12)18-16(20)11-21-10-15(19)17-9-14-3-2-8-22-14/h2-8H,9-11H2,1H3,(H,17,19)(H,18,20)

InChI Key

BWGGMGAVEUKMRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=CS2

Origin of Product

United States

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